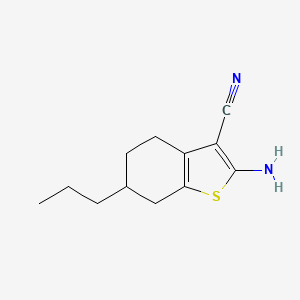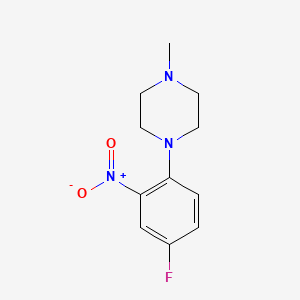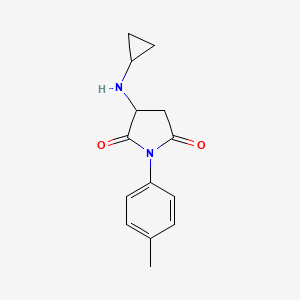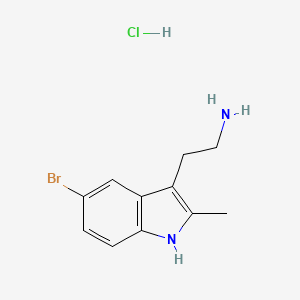
2,2,4-Trimethylpentanoic acid
概述
描述
2,2,4-Trimethylpentanoic acid, also known as 2,2,4-Trimethylvaleric acid, is an organic compound with the molecular formula C8H16O2. It is a branched-chain carboxylic acid that is used in various chemical and industrial applications. This compound is known for its unique structural properties, which contribute to its reactivity and usefulness in different fields.
准备方法
Synthetic Routes and Reaction Conditions
2,2,4-Trimethylpentanoic acid can be synthesized through several methods. One common approach involves the oxidation of 2,2,4-Trimethylpentane using strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4). The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to ensure complete oxidation to the carboxylic acid.
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic oxidation of isooctane (2,2,4-Trimethylpentane). This process involves the use of metal catalysts such as cobalt or manganese, which facilitate the oxidation reaction under controlled conditions. The resulting product is then purified through distillation or recrystallization to obtain high-purity this compound.
化学反应分析
Types of Reactions
2,2,4-Trimethylpentanoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The carboxylic acid group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4), and other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Thionyl chloride (SOCl2) for converting the carboxylic acid to an acyl chloride, followed by reactions with nucleophiles.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Acyl chlorides, esters, amides.
科学研究应用
2,2,4-Trimethylpentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and as an additive in lubricants and fuels.
作用机制
The mechanism of action of 2,2,4-Trimethylpentanoic acid involves its interaction with various molecular targets and pathways. As a carboxylic acid, it can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes, affecting their structure and function. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
相似化合物的比较
2,2,4-Trimethylpentanoic acid can be compared with other similar compounds such as:
2,2,4-Trimethylpentane: A hydrocarbon with similar structural features but lacking the carboxylic acid group.
2,2,4-Trimethylvaleric acid: Another name for this compound, highlighting its structural similarity to valeric acid.
2,2-Dimethylbutanoic acid: A related branched-chain carboxylic acid with different branching patterns.
The uniqueness of this compound lies in its specific branching and functional group, which confer distinct chemical and physical properties, making it valuable for various applications.
属性
IUPAC Name |
2,2,4-trimethylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-6(2)5-8(3,4)7(9)10/h6H,5H2,1-4H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBUGGCJRMEOCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40235692 | |
| Record name | Valeric acid, 2,2,4-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40235692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866-72-8 | |
| Record name | Valeric acid, 2,2,4-trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000866728 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Valeric acid, 2,2,4-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40235692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,4-trimethylpentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2,4,4-Trimethylpentanoic acid interact with the kidneys, and what are the downstream effects?
A1: Research suggests that 2,4,4-Trimethylpentanoic acid, a major metabolite of the nephrotoxic compound 2,2,4-Trimethylpentane, interacts with the organic anion transport system in rat renal cortical slices. [] This interaction inhibits the accumulation of p-aminohippurate (PAH), a prototypical organic anion used to study renal function. [] Kinetic analysis reveals that 2,4,4-Trimethylpentanoic acid acts as a competitive inhibitor of this transport system. [] While the compound itself doesn't seem to be actively transported into the cells, it binds to renal cortical tissue, impacting the transport of other organic anions like PAH. []
Q2: Does the structure of 2,2,4-Trimethylpentane metabolites influence their interaction with renal transport systems?
A2: Yes, the specific structure of 2,2,4-Trimethylpentane metabolites influences their interaction with renal transport systems. [] Studies show that 2,4,4-Trimethylpentanoic acid, the major metabolite in rats, and 2,4,4-Trimethyl-5-hydroxypentanoic acid primarily inhibit PAH transport. [] Conversely, 2,2,4-Trimethylpentanoic acid demonstrates less selectivity, affecting both PAH and tetraethylammonium (TEA) transport, suggesting an impact on both organic anion and cation transport systems. [] This difference in selectivity highlights the importance of structural features in determining the specific interactions of these metabolites with renal transport mechanisms.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid](/img/structure/B1334888.png)
![2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-methylbutanoic acid](/img/structure/B1334894.png)



![2-[(2-Methyl-4-nitrophenyl)carbamoyl]benzoic acid](/img/structure/B1334907.png)


![[5-(4-Amino-2-chlorophenyl)furan-2-yl]methanol](/img/structure/B1334929.png)



